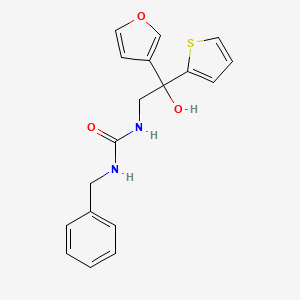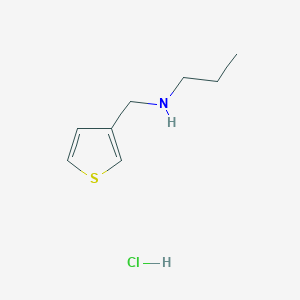![molecular formula C11H10F3N3O2 B2501935 5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one CAS No. 883010-99-9](/img/structure/B2501935.png)
5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” is a chemical with the molecular formula C11H10F3N3O2 . It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of TFMP derivatives, including “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one”, is an important area of research in the agrochemical and pharmaceutical industries . Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular structure of “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” includes a trifluoromethyl group and a pyridine moiety, which are thought to bestow many of the distinctive physical-chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” and other TFMP derivatives are of significant interest in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” are influenced by the presence of a fluorine atom and a pyridine in their structure . These properties make TFMP derivatives an important subgroup of fluorinated compounds .Applications De Recherche Scientifique
Structural Significance and Therapeutic Applications
The 1,3,4-Oxadiazole core, present in the compound, is known for its significant binding capacity with various enzymes and receptors due to its unique structural features, including a pyridine type of nitrogen atom. This allows for effective interaction within biological systems through numerous weak interactions, leading to a wide array of bioactivities. Compounds based on this structure are extensively researched and used in medicinal chemistry, demonstrating significant therapeutic potential across various medical conditions. These conditions include cancer, fungal infections, bacterial infections, tuberculosis, inflammation, neuropathy, hypertension, histamine reactions, parasitic infections, obesity, viral infections, and more. The systematic review of these compounds underscores their prominence in developing medicinal agents with high therapeutic efficacy and low toxicity (Verma et al., 2019).
Antitubercular Activity
Modifications of the core structure, specifically with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives, have showcased potent anti-tubercular activities against various strains of M. tuberculosis and other non-tuberculous mycobacteria. This highlights the compound's potential in addressing tuberculosis, especially considering its effectiveness against INH-resistant strains (Asif, 2014).
Wide Spectrum of Biological Activities
Compounds with 1,3,4-oxadiazole derivatives are recognized for their vast range of biological activities. They have shown promising results as antimicrobial, anticancer, anti-inflammatory agents, and more. This makes them valuable in synthesizing potent drugs with diverse therapeutic applications, including treatments for diabetes, viral infections, microbial infections, cancer, oxidative stress, parasitic infections, helminthic infections, convulsions, inflammation, hypertension, and more (Jalhan et al., 2017).
Synthetic and Pharmacological Progress
Recent studies emphasize the favorable physical, chemical, and pharmacokinetic properties of 1,3,4-oxadiazole and its derivatives, significantly boosting their pharmacological activity through hydrogen bond interactions with biomacromolecules. Their versatile biological activities include antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer properties. The synthesis and pharmacological exploration of compounds containing the oxadiazole ring have seen significant advancements, offering valuable insights for researchers in organic synthesis, medicinal chemistry, and pharmacology (Wang et al., 2022).
Psychological Disorder Treatment Potential
The various isomeric forms of oxadiazole, including the 1,3,4-oxadiazole, have shown potential in treating mental health issues like Parkinson's, Alzheimer's, schizophrenia, and epilepsy. The synthetic strategies for these derivatives have been extensively documented, offering valuable information for future research in developing new molecules with oxadiazole moieties. This opens up new avenues for treating mental disorders with improved efficacy and minimal side effects (Saxena et al., 2022).
Safety And Hazards
Orientations Futures
The future directions for research on “5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one” and other TFMP derivatives are promising. It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .
Propriétés
IUPAC Name |
5-propan-2-yl-3-[4-(trifluoromethyl)pyridin-2-yl]-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O2/c1-6(2)9-16-17(10(18)19-9)8-5-7(3-4-15-8)11(12,13)14/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLIFOVIAJQGALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=O)O1)C2=NC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26727533 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2501852.png)



![[(E)-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-phenylmethylidene]amino]urea](/img/structure/B2501859.png)

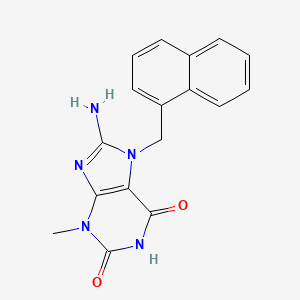
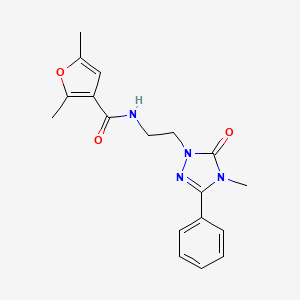
![5-Methyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine dihydrochloride](/img/structure/B2501866.png)

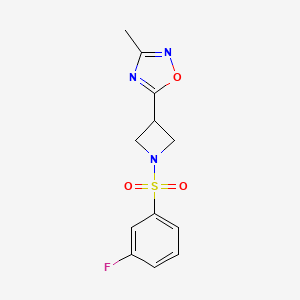
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
